Bromethalin

Descripción general

Descripción

Bromethalin es un rodenticida neurotóxico que se descubrió a principios de la década de 1980. Fue desarrollado como un reemplazo para los rodenticidas anticoagulantes de primera generación, particularmente para combatir roedores que habían desarrollado resistencia a los venenos tipo Warfarina . This compound es conocido por su efectividad en el control de las poblaciones de roedores al dañar su sistema nervioso central .

Métodos De Preparación

La ruta sintética implica la nitración de un compuesto aromático adecuado seguido de bromación y metilación posterior . Las condiciones de reacción normalmente requieren temperaturas controladas y el uso de catalizadores específicos para asegurar que se obtenga el producto deseado. Los métodos de producción industrial implican la ampliación de estas reacciones mientras se mantiene un estricto control de calidad para asegurar la pureza y la eficacia del producto final .

Análisis De Reacciones Químicas

Bromethalin se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar varios productos de degradación.

Reducción: El compuesto se puede reducir bajo condiciones específicas, aunque esto es menos común en aplicaciones prácticas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones incluyen varios derivados bromados y nitrados .

Aplicaciones Científicas De Investigación

Chemical Properties and Mode of Action

Bromethalin is classified as a neurotoxic rodenticide. Its primary mechanism involves the uncoupling of oxidative phosphorylation in mitochondria, leading to a disruption in ATP synthesis. This process results in the accumulation of cerebral spinal fluid, increased intracranial pressure, and ultimately, neuronal damage characterized by vacuolization of myelin . The compound is effective at low concentrations, with formulations typically containing around 0.005% this compound being used in field applications .

Efficacy in Rodent Control

This compound has been shown to be highly effective against various rodent species, including Norway rats and house mice. Field studies demonstrate that this compound bait achieves significant population reductions, often exceeding 90% within treatment periods ranging from 7 to 30 days . Notably, this compound does not require pre-baiting, as rodents readily accept it without prior exposure .

Field Study Results

| Rodent Species | Concentration | Efficacy | Treatment Duration |

|---|---|---|---|

| Norway Rat | 0.005% | >90% reduction | 14 days |

| House Mouse | 0.005% | >90% reduction | 16 days |

These results highlight this compound's effectiveness even in environments where competing food sources are available .

Safety Profile and Environmental Impact

This compound's safety profile is relatively favorable when compared to traditional anticoagulant rodenticides. Toxicological studies indicate that it poses a lower risk to non-target species and the environment . For instance, a retrospective study analyzing this compound exposures reported that the majority resulted in minor or no effects among pediatric patients, with no major clinical effects observed . Furthermore, no incidents of secondary poisoning were documented during field trials .

Case Studies and Clinical Observations

Clinical observations have noted specific symptoms associated with this compound toxicity in animals and humans. Symptoms may include tremors, hyperreflexia, hind limb paralysis, and seizures due to increased intracranial pressure . Treatment protocols often involve the use of anticonvulsants and diuretics like mannitol to manage symptoms effectively.

Case Example: Veterinary Insights

A case study reported a suspected anticoagulant bait confirmed to be this compound through liquid chromatography-tandem mass spectrometry analysis. The study highlighted the neurological symptoms exhibited by affected animals and discussed the complexities involved in treating this compound toxicity due to potential aspiration risks during emesis induction .

Research Findings on Non-target Species Exposure

Recent studies have raised concerns regarding the exposure of non-target species to this compound. A notable study found evidence of this compound exposure in approximately 30% of sampled birds of prey, indicating potential ecological implications that warrant further investigation . These findings emphasize the need for ongoing monitoring and regulatory considerations concerning this compound's use.

Mecanismo De Acción

Bromethalin ejerce sus efectos al ser metabolizado a n-desmetil-brometalin, que desacopla la fosforilación oxidativa mitocondrial. Este proceso conduce a una disminución en la síntesis de trifosfato de adenosina (ATP), inhibiendo la actividad de la enzima ATPasa de sodio-potasio . La acumulación resultante de líquido cefalorraquídeo y la vacuolación de la mielina aumentan la presión intracraneal, causando daño permanente a los axones neuronales. Este daño puede conducir a parálisis, convulsiones y, en última instancia, a la muerte .

Comparación Con Compuestos Similares

Bromethalin es único en comparación con otros rodenticidas debido a su mecanismo de acción neurotóxico, en oposición a los efectos anticoagulantes que se observan en compuestos como Warfarina. Compuestos similares incluyen:

Warfarina: Un rodenticida anticoagulante que inhibe los factores de coagulación dependientes de la vitamina K.

Difenacoum: Otro rodenticida anticoagulante con un mecanismo similar a la Warfarina.

Brodifacoum: Un rodenticida anticoagulante altamente potente que se utiliza en aplicaciones similares.

La singularidad de this compound radica en su capacidad para dirigirse al sistema nervioso central, lo que lo hace eficaz contra los roedores que han desarrollado resistencia a los rodenticidas anticoagulantes .

Actividad Biológica

Bromethalin is a neurotoxic rodenticide that has gained attention for its potent effects on the central nervous system (CNS) of mammals. This article explores the biological activity of this compound, focusing on its mechanism of action, clinical manifestations in both animals and humans, and case studies illustrating its toxicological profile.

This compound is metabolized in the liver to its active form, desmethylthis compound, which acts as a mitochondrial uncoupler. This process disrupts oxidative phosphorylation, leading to a significant decrease in adenosine triphosphate (ATP) synthesis. The inhibition of the Na/K ATPase enzyme results in an accumulation of cerebral spinal fluid (CSF), increased intracranial pressure, and vacuolization of myelin sheaths, ultimately causing neuronal damage. The primary effects include:

- Decreased ATP production : Uncoupling of oxidative phosphorylation impairs energy metabolism in neurons.

- Increased intracranial pressure : Fluid accumulation leads to cerebral edema and potential herniation.

- Neuronal damage : Vacuolization of myelin and axonal degeneration contribute to neurological deficits .

Symptoms in Animals

This compound poisoning is particularly notable in canines. A retrospective study involving 192 dogs revealed the following clinical signs:

- Vomiting: 6 cases

- Tremors: 5 cases

- Lethargy: 4 cases

- Ataxia: 3 cases

- Weakness: 2 cases

- Diarrhea: 2 cases

- Collapse: 2 cases

- Anorexia: 2 cases .

The median time to presentation was approximately 2 hours post-ingestion, with most dogs treated successfully on an outpatient basis. Severe neurological signs were associated with a higher euthanasia rate .

Symptoms in Humans

Human exposure to this compound is less common but can be severe. A case report described a 21-year-old male who ingested approximately 17 mg of this compound and subsequently developed altered mental status, cerebral edema, and ultimately died from complications related to the poisoning. Autopsy findings included diffuse vacuolization of white matter in the CNS, mirroring symptoms observed in animal cases .

Veterinary Case Reports

- Case Study 1 : A retrospective analysis at three veterinary hospitals identified dogs with varying degrees of this compound exposure. Diagnosis was confirmed through detection of desmethylthis compound in serum or fat tissues via mass spectrometry. MRI findings showed diffuse leukoencephalopathy consistent with this compound toxicosis .

- Case Study 2 : A male kitten presented with severe jaundice and labored breathing was found to have this compound toxicity confirmed by liquid chromatography. Symptoms included tremors and hind limb paralysis, highlighting the neurotoxic effects of this compound .

Human Exposure Reports

A review of human exposures reported to poison control centers indicated that most cases resulted in minor gastrointestinal symptoms, particularly among children under five years old. Out of 129 reported exposures, only a small percentage experienced any adverse effects, suggesting that while this compound is dangerous, many accidental ingestions do not lead to severe toxicity .

Summary Table of Clinical Effects

| Clinical Sign | Frequency in Dogs | Frequency in Humans |

|---|---|---|

| Vomiting | 6 | Minor gastrointestinal upset |

| Tremors | 5 | Altered mental status |

| Lethargy | 4 | None reported |

| Ataxia | 3 | None reported |

| Severe neurological signs | High euthanasia rate | Rarely fatal |

Propiedades

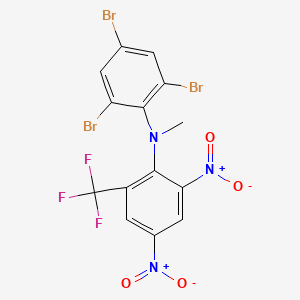

IUPAC Name |

N-methyl-2,4-dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Br3F3N3O4/c1-21(13-9(16)2-6(15)3-10(13)17)12-8(14(18,19)20)4-7(22(24)25)5-11(12)23(26)27/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMZPYXTVKAYST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F)C2=C(C=C(C=C2Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Br3F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8032590 | |

| Record name | Bromethalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow odorless solid; [Merck Index] White solid; [Reference #1] | |

| Record name | Bromethalin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, <0.01 mg/L, Insoluble in water, Soluble in chloroform, acetone; moderately soluble in aromatic hydrocarbons., In dichloromethane 300-400, chloroform 200-300, methanol 2.3-3.4, heavy aromatic naphtha 1.2-1.3 (all in g/L) | |

| Record name | Bromethalin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Bulk density: 2.169 g/mL at 23 °C | |

| Record name | Bromethalin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000001 [mmHg], 9.7X10-8 mm Hg (0.013 mPa) at 25 °C | |

| Record name | Bromethalin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bromethalin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Acute rodenticide, acting as an uncoupler of oxidative phosphorylation. | |

| Record name | Bromethalin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow crystals, White crystals; powder at 25 °C, Free flowing meal with a slight yellow color, Pale yellow crystals from ethanol | |

CAS No. |

63333-35-7 | |

| Record name | Bromethalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63333-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromethalin [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063333357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromethalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROMETHALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM59MTH1FS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bromethalin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

150-151 °C | |

| Record name | Bromethalin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of bromethalin?

A1: this compound itself is a prodrug that is metabolized into its active form, desmethylthis compound. Desmethylthis compound acts as an uncoupler of oxidative phosphorylation in mitochondria. [, ] This disrupts the vital production of ATP, leading to a cascade of downstream effects. [, ]

Q2: What are the downstream consequences of this compound's disruption of oxidative phosphorylation?

A2: By uncoupling oxidative phosphorylation, this compound depletes ATP levels, which are essential for maintaining cellular functions. [, ] This is particularly detrimental in the nervous system, where it primarily affects the white matter of the central nervous system. [] This energy depletion impairs the function of the sodium/potassium ion pumps, leading to fluid accumulation within cells, particularly in the brain and spinal cord. This fluid buildup results in cerebral edema, increased intracranial pressure, and ultimately neurological dysfunction. [, , ]

Q3: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C14H11Br3F3N2O4, and its molecular weight is 556.98 g/mol. [, ]

Q4: Are there specific spectroscopic techniques used to identify and characterize this compound?

A5: Yes, several spectroscopic methods are employed. Gas chromatography-mass spectrometry (GC-MS) is commonly used to detect this compound and its metabolite, desmethylthis compound, in biological samples. [, , ] High-performance liquid chromatography (HPLC) coupled with UV-Vis spectrophotometry or mass spectrometry is also utilized for the analysis of this compound in various matrices, including rodenticides and biological samples. [, ] Additionally, matrix-assisted laser desorption/ionization-time of flight mass spectrometry (MALDI-TOF MS) has emerged as a rapid and sensitive technique for detecting desmethylthis compound in brain tissue. []

Q5: How stable is this compound under different environmental conditions?

A6: this compound exhibits instability under certain conditions. It is susceptible to degradation upon exposure to light and heat. [] This instability can lead to the formation of breakdown products, some of which have been identified as potential markers for this compound exposure. [] The stability of this compound in different formulations and matrices, such as baits, is an important consideration for its efficacy and safety.

Q6: What are the clinical signs of this compound toxicity in animals?

A7: Clinical signs of this compound toxicosis are primarily neurological and vary depending on the dose ingested and the time elapsed since exposure. [, , ] Initial signs may include lethargy, ataxia (uncoordinated movements), and weakness. [] As the condition progresses, more severe neurological symptoms can manifest, such as tremors, seizures, paralysis, hyperesthesia (increased sensitivity to stimuli), CNS depression, and coma. [, , , ] In severe cases, respiratory arrest and death can occur. []

Q7: What is the prognosis for animals with this compound poisoning?

A9: The prognosis for this compound toxicosis is generally guarded and depends on several factors, including the amount ingested, time to treatment, and severity of clinical signs. [, ] Early decontamination and aggressive supportive care may improve outcomes. [] Animals that develop severe neurological signs have a poorer prognosis. []

Q8: How is this compound metabolized in the body?

A10: this compound is metabolized in the liver to its active metabolite, desmethylthis compound. [] The half-life of desmethylthis compound is relatively long, ranging from 5 to 6 days in rats, suggesting potential for accumulation. []

Q9: What is the preferred tissue for postmortem analysis of this compound exposure?

A11: Adipose tissue is considered the tissue of choice for postmortem analysis of this compound exposure. [, , ] Desmethylthis compound, the active metabolite, tends to accumulate in fat, making it a more reliable indicator of exposure, even in cases where other tissues might show low or undetectable levels.

Q10: Why is the use of this compound increasing?

A13: this compound's use has been on the rise due to increased regulation and restrictions on second-generation anticoagulant rodenticides. [, ] These restrictions stem from concerns about the risks of secondary poisoning in non-target animals that consume poisoned rodents. [, ] this compound, while highly toxic, is not thought to pose the same level of risk for secondary poisoning. []

Q11: What are some of the challenges in studying this compound toxicosis in wildlife?

A14: Studying this compound poisoning in wildlife presents unique challenges. Wildlife cases are often found dead or severely debilitated, making it difficult to obtain a complete history or conduct antemortem testing. [, ] Additionally, confirming this compound as the cause of death requires specialized laboratory analysis to detect the active metabolite, which might not be readily available in all areas. [] Furthermore, differentiating this compound poisoning from other causes of neurological signs in wildlife, such as trauma or infectious diseases, can be challenging. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.